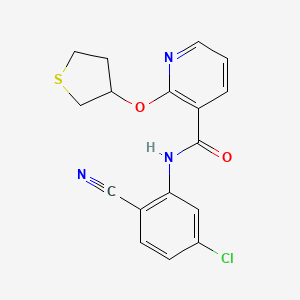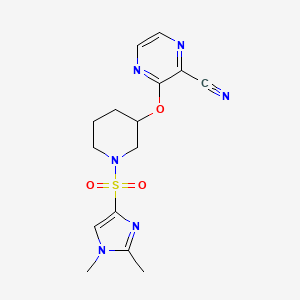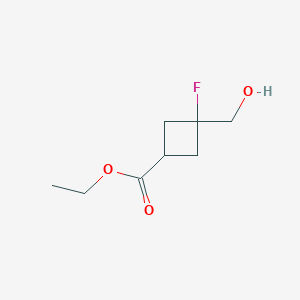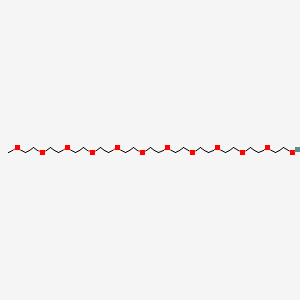
N-(5-chloro-2-cyanophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-chloro-2-cyanophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 found in food and used as a dietary supplement and medication. Nicotinamide is a substrate for nicotinamide phosphoribosyltransferase and plays a key role in energy metabolism and cell health. The compound appears to be a synthetic molecule that may have been designed for potential biological activity, given the presence of a nicotinamide moiety and a thiophene group, which are common in pharmaceuticals.
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves the coupling of nicotinic acid with various substituents to enhance or modify biological activity. For example, a series of N-(arylmethoxy)-2-chloronicotinamides were synthesized to discover novel herbicides, showing that modifications to the nicotinamide structure can lead to significant biological activities . Similarly, N-(thiophen-2-yl) nicotinamide derivatives were synthesized by combining nicotinic acid with thiophene, indicating that the thiophene group can be incorporated into nicotinamide derivatives to produce compounds with potential fungicidal activity . These methods could be relevant to the synthesis of the compound , which also contains a thiophene group and a nicotinamide moiety.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives can significantly influence their biological activity. For instance, the crystal structures of copper(II) chlorobenzoates with nicotinamide revealed that the coordination molecules are connected by hydrogen bonds, creating supramolecular chains or sheets . This suggests that the molecular structure of "N-(5-chloro-2-cyanophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide" could also exhibit specific supramolecular interactions, potentially affecting its biological properties.
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions, including cyclization. For example, 2-chloro-N-(2-pyridinyl)nicotinamides were found to cyclize to form dipyridopyrimidin-11-ium chlorides, a reaction influenced by steric and electronic effects . Although the compound is not identical to those studied, it is possible that it could undergo similar cyclization reactions or other transformations based on its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Carbacylamidophosphates containing nicotinamide, for instance, showed that the nature of substituents on the phosphorus atom can affect the compound's hydrogen bonding and overall three-dimensional network . These properties are crucial for understanding the behavior of the compound in biological systems and could be used to predict the properties of "N-(5-chloro-2-cyanophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide".
科学的研究の応用
Herbicidal Activity
Nicotinic acid derivatives, including N-(5-chloro-2-cyanophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, have been studied for their herbicidal activity. For instance, a study demonstrated that certain N-(arylmethoxy)-2-chloronicotinamides exhibit excellent herbicidal activity against specific weed species. These findings suggest potential applications in the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Structural Analysis and Synthesis
Research on nicotinamide derivatives also focuses on their structural properties and synthetic processes. Studies have described the synthesis and crystal structure of various nicotinamide derivatives, which can aid in understanding their chemical behavior and potential applications in various fields. For example, one study discussed the synthesis and crystal structure of different isomeric 2-chloro-N-(nitrophenyl)nicotinamides (M. D. de Souza et al., 2005).
Antimicrobial and Antifungal Activity
Certain nicotinamide derivatives have shown promise in antimicrobial and antifungal applications. Research has synthesized and tested various derivatives for their effectiveness against bacterial and fungal pathogens, offering insights into potential therapeutic applications (Jun‐Yan Shang et al., 2019).
Corrosion Inhibition
Nicotinamide derivatives have been evaluated as corrosion inhibitors. Research into their effectiveness in protecting metals, such as mild steel, in corrosive environments like hydrochloric acid solutions, highlights potential industrial applications (M. P. Chakravarthy et al., 2014).
Pharmaceutical and Therapeutic Potential
In the pharmaceutical domain, nicotinamide derivatives are explored for their therapeutic potential, including as inhibitors in various biochemical processes. These compounds are investigated for their role in inhibiting enzymes like monoamine oxidase, suggesting potential use in treating diseases related to these enzymes (Lei Shi et al., 2010).
特性
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-12-4-3-11(9-19)15(8-12)21-16(22)14-2-1-6-20-17(14)23-13-5-7-24-10-13/h1-4,6,8,13H,5,7,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLWEBGKAZAKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-cyanophenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B3009407.png)


![3-(4-fluorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3009410.png)
![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3009411.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3009414.png)
![4-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B3009415.png)




![1-[4-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009421.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B3009422.png)
![1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3009424.png)